rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled derivative of vigabatrin, a gamma-aminobutyric acid transaminase inhibitor primarily used in the treatment of epilepsy. Its chemical formula is C₆H₁₁NO₂, with a molecular weight of approximately 132.16 g/mol. The compound is characterized by its yellow solid appearance and is hygroscopic, requiring storage under inert atmospheres at low temperatures (typically between -20°C and 8°C) to maintain stability . This compound is particularly valuable in pharmaceutical research due to its isotopic labeling, which aids in tracing metabolic pathways and understanding drug interactions within biological systems.
The chemical reactivity of rac-Vigabatrin-13C,d2 largely mirrors that of its parent compound, vigabatrin. It can undergo various reactions typical for amino acids and related compounds, including:
These reactions are crucial for understanding how the compound behaves in biological systems and its potential metabolic pathways.
Vigabatrin and its derivatives, including rac-Vigabatrin-13C,d2, exhibit significant biological activity as inhibitors of gamma-aminobutyric acid transaminase. This inhibition leads to increased levels of gamma-aminobutyric acid in the brain, which contributes to its anticonvulsant effects. The isotopic labeling allows researchers to track its distribution and metabolism in vivo, providing insights into its pharmacokinetics and pharmacodynamics .
The synthesis of rac-Vigabatrin-13C,d2 typically involves isotopic labeling techniques applied during the synthesis of vigabatrin. Common methods include:
These methods ensure that the resulting compound retains its structural integrity while incorporating the necessary isotopes for research purposes.
rac-Vigabatrin-13C,d2 has several applications in pharmaceutical research, including:
Interaction studies involving rac-Vigabatrin-13C,d2 focus on how this compound interacts with various biological molecules and other drugs. These studies can reveal:
Such studies are critical for developing safer and more effective treatment regimens.
Several compounds share structural or functional similarities with rac-Vigabatrin-13C,d2. Key comparisons include:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Vigabatrin | High | Antiepileptic | Non-isotopic variant |
| Gabapentin | Moderate | Antiepileptic | Different mechanism of action |
| Pregabalin | Moderate | Antiepileptic | Higher potency than gabapentin |
| Tiagabine | Moderate | Antiepileptic | Selective reuptake inhibitor |
rac-Vigabatrin-13C,d2's uniqueness lies in its stable isotope labeling, which facilitates detailed pharmacokinetic studies that are not possible with non-labeled compounds. This capability allows researchers to gain insights into drug behavior at a molecular level, making it an invaluable tool in drug development and metabolic research .
The synthesis of enantiomerically pure vigabatrin derivatives represents a critical challenge in pharmaceutical chemistry, as only the S-(+)-enantiomer exhibits pharmacological activity while the R-(-)-enantiomer remains therapeutically inert [8]. Several chiral synthesis approaches have been developed to address this fundamental stereochemical requirement.
The most extensively studied approach utilizes natural alpha-amino acids as chiral starting materials, particularly L-glutamic acid [8]. This methodology leverages the inherent chirality of natural amino acids to establish the desired stereochemical configuration at the carbon-4 position of vigabatrin. The vinyl moiety is subsequently introduced through various chemical transformations including pyrolysis of N-oxides, ester thermal decomposition, or Wittig reaction protocols [8].
Research has demonstrated the potential of D-glucose and D-galactose as chiral starting materials for vigabatrin synthesis [8]. The synthetic strategy employs Ferrier rearrangement of tri-O-acetyl-D-glucal to generate 2,3-unsaturated methylglycoside intermediates [8]. The 5-amino functionality is introduced through nucleophilic substitution reactions involving azide displacement of mesylate groups, followed by vinyl group construction via Vasella reaction using zinc or n-butyllithium [8].
Advanced asymmetric synthesis protocols incorporate Sharpless asymmetric epoxidation and aminohydroxylation reactions [8]. These methodologies enable the regioselective ring opening of enantiomerically enriched epoxy alcohols, providing access to optically pure vigabatrin precursors with high stereochemical fidelity [8].
Palladium(0)-catalyzed deracemization reactions offer an alternative approach for obtaining enantiomerically pure vigabatrin [8]. This methodology involves the selective transformation of racemic intermediates through transition metal catalysis, enabling the preferential formation of the desired S-enantiomer [8].
The preparation of rac-Vigabatrin-13C,d2 requires sophisticated isotopic labeling techniques to introduce both carbon-13 and deuterium atoms at specific molecular positions. The compound possesses the molecular formula C5 13CH9D2NO2 with a molecular weight of 132.16 daltons [2].
Carbon-13 isotopic labeling is achieved through strategic utilization of 13C-labeled precursor molecules [14]. The incorporation typically occurs at the vinyl carbon position, requiring the use of 13C-enriched reagents during vinyl group formation reactions [2]. Mass spectrometry analysis confirms the successful incorporation of carbon-13 atoms, with isotopologues exhibiting characteristic mass shifts corresponding to the number of incorporated 13C atoms [14].
Deuterium incorporation involves hydrogen isotope exchange reactions using deuterated solvents or reagents [17]. The deuterium atoms are strategically positioned within the molecular framework to enable metabolic tracking and pharmacokinetic studies [17]. Recent developments in deuterium labeling methodology emphasize post-synthetic deuteration approaches in deuterium oxide media, providing catalyst-controlled selectivity for specific hydrogen positions [21].
The simultaneous incorporation of both carbon-13 and deuterium isotopes requires carefully orchestrated synthetic sequences to maintain isotopic integrity throughout the reaction pathway [19]. The labeling pattern is confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analysis, ensuring the achievement of greater than 95% isotopic purity by high-performance liquid chromatography [2].
| Isotopic Label | Position | Incorporation Method | Analytical Confirmation |
|---|---|---|---|
| Carbon-13 | Vinyl carbon | 13C-labeled precursors | Mass spectrometry |
| Deuterium | Specific hydrogen sites | H/D exchange reactions | NMR spectroscopy |
| Combined labeling | Multiple positions | Sequential incorporation | HPLC-MS analysis |
Isotopic enrichment levels exceeding 98 atom percent are achieved through careful selection of labeled starting materials and optimization of reaction conditions [19]. The isotopic labeling enables detailed mechanistic studies of vigabatrin metabolism and facilitates quantitative analysis in biological systems [20].
The industrial-scale production of racemic vigabatrin presents numerous technical and economic challenges that must be addressed for commercial viability [25].
Scale-up operations encounter significant challenges in maintaining process consistency when transitioning from laboratory to industrial scales [25]. Variations in equipment design, material properties, and process dynamics can compromise product quality and yield [25]. Heat transfer efficiency, mixing patterns, and mass transfer characteristics differ substantially between small and large reaction vessels, potentially affecting the stereochemical integrity of the racemic mixture [25].
Catalyst stability represents a critical challenge in large-scale asymmetric synthesis operations [26]. Catalyst deactivation, enantioselectivity loss, and increased catalyst loading requirements contribute to elevated production costs and reduced process efficiency [26]. Industrial implementations require extensive catalyst optimization studies to maintain performance characteristics observed at laboratory scale [26].
| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |
|---|---|---|---|---|
| Reactor Volume | 1-10 L | 100-1000 L | 10,000+ L | Heat transfer efficiency |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | Economic viability |
| Reaction Time | 2-12 hours | 6-24 hours | 12-48 hours | Process productivity |
| Product Yield | 85-95% | 75-85% | 70-80% | Commercial feasibility |
Chiral resolution techniques face inherent limitations when scaled to industrial dimensions [24]. Traditional crystallization-based resolution methods necessarily discard at least fifty percent of the starting racemic mixture, creating substantial economic inefficiency [24]. Advanced resolution techniques utilizing diastereomeric salt formation require extensive screening to identify suitable chiral resolving agents with appropriate solubility characteristics [24].
Continuous flow microreactor technology offers potential solutions to scalability challenges encountered in batch processes [22]. Flow systems enable enhanced control over reaction parameters, improved heat and mass transfer characteristics, and reduced processing times [22]. However, the implementation of continuous flow systems for racemic vigabatrin production requires extensive process development and validation studies [22].
The economic viability of large-scale racemic vigabatrin production depends critically on catalyst costs, raw material availability, and process efficiency [26]. Catalyst recycling protocols become essential for commercial operations, requiring the development of robust catalyst recovery and regeneration procedures [26]. Process intensification techniques, including continuous processing and advanced reactor designs, are necessary to achieve competitive production economics [26].
High-Performance Liquid Chromatography represents the cornerstone analytical methodology for vigabatrin quantification and purity assessment. The inherent analytical challenges posed by vigabatrin stem from its zwitterionic nature and limited ultraviolet absorption characteristics, necessitating sophisticated derivatization strategies to achieve optimal analytical performance [1] [2] [3].
The most widely adopted HPLC approach employs pre-column derivatization using 9-fluorenylmethyloxycarbonyl chloride (FMOC) as the derivatizing agent [1]. This methodology addresses the analytical challenges associated with vigabatrin's primary amine functionality, converting it to a stable, UV-active derivative. The optimized chromatographic conditions utilize a Finpak SIL C18 column (250 × 4.6 mm internal diameter, 5 µm particle size) with an isocratic mobile phase consisting of acetonitrile and water in a 97.5:2.5 volume ratio [1].
The derivatization protocol requires vigabatrin dissolution in borate buffer at pH 7.7, followed by reaction with FMOC in acetonitrile for five minutes. This rapid derivatization process yields a stable complex with enhanced spectroscopic properties, enabling detection at 265 nm wavelength [1]. The method demonstrates excellent linearity across the concentration range of 5-30 µg/mL with a correlation coefficient (R²) of 0.9992, indicating robust quantitative performance [1].
Given that rac-Vigabatrin-13C,d2 represents a racemic mixture, enantiomeric separation and quantification represent critical analytical requirements. Chiral HPLC methodology employing macrocyclic glycopeptide antibiotic chiral stationary phases has been successfully validated for this application [4]. The separation utilizes a Chirobiotic TAG (teicoplanin aglycone) column with an ethanol-water mobile phase system (80:20 volume ratio) at a flow rate of 0.4 mL/min [4].
This methodology achieves baseline resolution of R-(-) and S-(+) vigabatrin enantiomers with detection at 210 nm wavelength. The validated method exhibits linearity over the concentration range of 100-1600 µg/mL for both enantiomers with correlation coefficients exceeding 0.999 [4]. Recovery studies demonstrate excellent accuracy, with overall recoveries ranging from 98.3 to 99.8 percent for both enantiomers, accompanied by relative standard deviations between 0.48 and 0.52 percent [4].
Additional HPLC methodologies employ alternative derivatization strategies to enhance vigabatrin detectability. The utilization of 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) as a derivatizing agent enables UV-Vis detection with acceptable sensitivity and specificity [3]. This approach employs gradient elution on C18 columns with acetonitrile and orthophosphoric acid mobile phases, achieving linearity over the concentration range of 0.8-30.0 µg/mL in both plasma and urine matrices [3].
Fluorescence detection methodologies utilizing o-phthaldialdehyde (OPA) derivatization provide enhanced sensitivity for biological matrix analysis [2] [5]. These methods achieve excitation and emission wavelengths of 340 and 440 nm respectively, with lower limits of quantification reaching 5 µmol/L for serum analysis [5]. The fluorescence approach demonstrates particular utility for simultaneous determination of vigabatrin with other antiepileptic drugs such as gabapentin [5].
| HPLC Method | Column | Mobile Phase | Detection | Linearity Range | LOD/LOQ |
|---|---|---|---|---|---|
| RP-HPLC with FMOC derivatization | Finpak SIL C18 (250 × 4.6 mm, 5 µm) | Acetonitrile:water (97.5:2.5 v/v) | UV at 265 nm | 5-30 µg/mL | Not specified |
| Chiral HPLC for enantiomers | Chirobiotic TAG (teicoplanin aglycone) | Ethanol:water (80:20 v/v) | UV at 210 nm | 100-1600 µg/mL | LOD: 25 µg/mL, LOQ: 100 µg/mL |
| HPLC with NQS derivatization | C18 column | Acetonitrile:orthophosphoric acid gradient | UV-Vis detection | 0.8-30.0 µg/mL | Not specified |
| Gradient HPLC with OPA derivatization | Hypersil BDS C-18 (125 × 3 mm, 3 µm) | Phosphate buffer-acetonitrile-methanol-water | Fluorescence (340/440 nm) | Not specified | LOQ: 5 µmol/L |
Mass spectrometric methodologies provide unparalleled selectivity and sensitivity for vigabatrin quantification, particularly in complex biological matrices. These techniques overcome many limitations associated with traditional HPLC approaches while enabling isotopic discrimination essential for labeled compound analysis.
Gas chromatography-mass spectrometry methodologies require derivatization to render vigabatrin volatile and thermally stable. Methylation derivatization represents the most established approach, employing protein precipitation followed by methylation using appropriate reagents [6] [7]. The derivatized compounds undergo separation on polydimethylsiloxane columns using splitless injection modes with cyclobarbital serving as the internal standard [6].
The validated GC-MS methodology demonstrates linear calibration curves across concentration ranges of 5-80 µg/mL for vigabatrin and 5-30 µg/mL for gabapentin when analyzed simultaneously [6]. Within-day and day-to-day relative standard deviations remain below 10 and 15 percent respectively, with limits of quantification established at 2 µg/mL for both compounds [6]. Selected ion monitoring detection provides enhanced specificity and sensitivity compared to full-scan acquisition modes [6].
Advanced derivatization approaches utilizing alkyl chloroformates have demonstrated significant improvements in efficiency and speed [8]. These methodologies enable simultaneous derivatization of both amino and carboxylic acid functionalities within seconds, reducing overall sample preparation time to less than five minutes [8]. The alkyl chloroformate approach achieves linear calibration curves over concentration ranges of 0.5-50.0 mg/L with accuracy ranging from 97.9 to 109.3 percent and precision better than 12.1 percent [8].
Liquid chromatography-tandem mass spectrometry represents the gold standard for vigabatrin quantification in biological matrices, offering exceptional sensitivity and specificity without requiring extensive derivatization procedures. The zwitterionic nature of vigabatrin presents ionization challenges that are effectively addressed through careful optimization of mobile phase conditions and ion source parameters [9] [10].
Advanced LC-MS/MS methodologies employ simple protein precipitation using acetonitrile for sample cleanup, followed by chromatographic separation on C18 columns with highly aqueous mobile phases [9]. The Waters Symmetry C18 column (4.6 × 50 mm, 3.5 µm particle size) enables complete separation within five-minute run times using isocratic elution at flow rates of 0.35 mL/min [9]. Positive electrospray ionization with selected reaction monitoring provides optimal sensitivity and selectivity [9].
The validated LC-MS/MS methodology demonstrates excellent linearity over the concentration range of 0.010-50.0 µg/mL with correlation coefficients exceeding 0.9982 [9]. The methodology proves particularly valuable for pediatric therapeutic drug monitoring applications where sample volume limitations present significant analytical challenges [9]. Vigabatrin-13C,d2 serves as the ideal internal standard, providing isotopic correction for matrix effects and analytical variability [9].
Comprehensive analytical approaches enabling simultaneous quantification of multiple antiepileptic drugs have been developed using LC-MS/MS platforms [11] [12]. These methodologies accommodate the wide concentration ranges encountered in clinical practice, spanning from tens of µg/L to hundreds of mg/L across different antiepileptic compounds [11].
The multi-analyte approach employs simple protein precipitation followed by dilution and injection onto reversed-phase columns [11]. Multiple selected reaction monitoring transitions are monitored for each analyte, with stable isotope-labeled internal standards providing optimal quantitative performance [11]. Vigabatrin analysis within these panels typically achieves linear ranges from 0.10 to 50 mg/L with correlation coefficients exceeding 0.9966 [11].
| MS Method | Sample Preparation | Column/Separation | Detection Mode | Linearity Range | Internal Standard |
|---|---|---|---|---|---|
| LC-MS/MS with derivatization | Protein precipitation + propyl chloroformate derivatization | Zorbax Eclipse XDB-C8 (150×4.6mm, 5µm) | Positive SRM | 0.500-50.0 µg/mL | 4-aminocyclohexanecarboxylic acid |
| GC-MS with methylation | Protein precipitation + methylation | Polydimethylsiloxane column | Selected ion monitoring | 5-80 µg/mL (vigabatrin) | Cyclobarbital |
| LC-ESI-MS/MS | Protein precipitation with acetonitrile | Waters Symmetry C18 (4.6×50mm, 3.5µm) | Positive ESI-MS/MS | 0.010-50.0 µg/mL | Vigabatrin-13C,d2 |
| LC-MS/MS (multi-analyte) | Protein precipitation | Hypersil GOLD (50×2.1mm, 1.9µm) | Multiple SRM transitions | 12 ng/mL to 200 µg/mL | Multiple isotope-labeled standards |
Nuclear Magnetic Resonance spectroscopy provides unparalleled capabilities for isotopic verification and structural characterization of rac-Vigabatrin-13C,d2. The technique enables direct observation of isotopic substitution patterns while providing quantitative information regarding isotopic enrichment levels and positional specificity.
Carbon-13 Nuclear Magnetic Resonance spectroscopy serves as the primary methodology for verification of 13C isotopic incorporation in labeled vigabatrin compounds [13] [14]. The technique enables direct observation of carbon signals with enhanced intensity at positions of isotopic enrichment, providing unambiguous confirmation of labeling patterns [13]. Modern high-field NMR spectrometers operating at 500-800 MHz frequencies provide sufficient sensitivity for detailed structural characterization of milligram quantities of labeled material [14].
Quantitative 13C NMR methodologies enable determination of isotopic enrichment levels through integration ratio analysis comparing enriched and natural abundance carbon signals [15]. The site-specific natural isotope fractionation approach (SNIF-NMR) provides exceptional precision for measuring carbon-13 content at individual molecular positions [15]. This methodology proves particularly valuable for quality control applications where isotopic purity specifications must be verified [15].
Deuterium Nuclear Magnetic Resonance spectroscopy enables direct verification of deuterium incorporation in rac-Vigabatrin-13C,d2, though technical challenges associated with deuterium detection require specialized experimental approaches [16] [17]. The quadrupolar nature of deuterium nuclei results in broader line widths and reduced sensitivity compared to proton or carbon-13 detection [17].
Advanced deuterium NMR methodologies demonstrate that labeled glycogen exhibits very short transverse relaxation times (T2 < 2 ms), resulting in spectral line widths exceeding five times those observed for corresponding carbon-13 labeled compounds [17]. These findings suggest that deuterium-labeled vigabatrin may exhibit similar relaxation characteristics, requiring optimized acquisition parameters to achieve adequate signal-to-noise ratios [17].
Deuterium isotope effects on neighboring carbon-13 chemical shifts provide indirect verification of deuterium incorporation patterns [16]. Long-range deuterium isotope effects can extend several bonds from the site of substitution, enabling comprehensive characterization of deuterium labeling patterns through carbon-13 detection [16]. This approach circumvents many technical limitations associated with direct deuterium observation while providing definitive isotopic verification [16].
| NMR Type | Application | Field Strength | Key Features | Sensitivity |
|---|---|---|---|---|
| 13C NMR spectroscopy | Isotopic verification and structure confirmation | 500-800 MHz | Carbon skeleton analysis | Good for 13C-enriched samples |
| 2H NMR spectroscopy | Deuterium labeling verification | Various | Isotope incorporation verification | Lower than 1H and 13C |
| Quantitative 1H NMR (qNMR) | Purity determination | 400-600 MHz | Absolute quantification possible | High with proper calibration |
| Multinuclear NMR | Complete structural characterization | 400-800 MHz | Complete isotope profile | Variable by nucleus |
| SNIF-NMR | Site-specific isotope analysis | High field NMR | Site-specific isotope ratios | High precision for isotope ratios |